Dibenzo-P-dioxin

Description

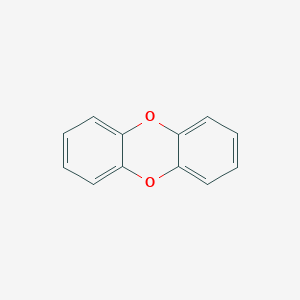

Structure

3D Structure

Properties

IUPAC Name |

dibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBOHOGPQUYFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020410 | |

| Record name | Dibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenzo-p-dioxin appears as white crystals or crystalline solid. (NTP, 1992), White solid; [CAMEO] White flakes; [MSDSonline] | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 0.901 mg/l @ 25 °C | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000413 [mmHg], 4.12x10-4 mm Hg at 25 °C | |

| Record name | Dibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

262-12-4 | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo[b,e][1,4]dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000262124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1B5KJ235I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

252 to 253 °F (NTP, 1992), 119 °C | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20117 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and formation mechanisms of Dibenzo-p-dioxin

An In-depth Technical Guide on the Synthesis and Formation Mechanisms of Dibenzo-p-dioxins

This guide provides a comprehensive overview of the synthesis and formation mechanisms of polychlorinated dibenzo-p-dioxins (PCDDs), highly toxic and persistent environmental pollutants. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of these complex chemical processes.

Introduction to Dibenzo-p-dioxins

Polychlorinated dibenzo-p-dioxins (PCDDs) are a group of 75 related organochlorine compounds.[1] Along with polychlorinated dibenzofurans (PCDFs), they are commonly known as "dioxins." These compounds are not produced intentionally but are formed as unintentional byproducts in a variety of thermal and industrial processes.[2] Their high toxicity, persistence in the environment, and ability to bioaccumulate in the food chain make them a significant concern for human health and the ecosystem.[3][4] Understanding their formation mechanisms is critical for developing strategies to control and mitigate their release.

The formation of PCDD/Fs is complex and can be broadly categorized into three main pathways:

-

Precursor-Mediated Synthesis: Formation from structurally similar chlorinated aromatic compounds.[5]

-

De Novo Synthesis: Formation from elemental carbon and a chlorine source on a catalytic surface.[6][7]

-

Gas-Phase Reactions: Homogeneous reactions occurring at high temperatures.[5]

Core Formation Mechanisms

Precursor-Mediated Synthesis

This pathway involves the chemical transformation of chlorinated organic compounds, known as precursors, into the dibenzo-p-dioxin structure. This process is particularly relevant in chemical manufacturing and during the combustion of waste containing these precursors.

-

From Chlorophenols (CPs): Chlorophenols are well-established and significant precursors to PCDD/F formation.[8][9] The process is initiated by the formation of chlorophenoxy radicals, which are key intermediates.[8][10] PCDDs are formed through the condensation of two chlorophenol molecules, a reaction particularly favored by chlorophenols with a chlorine atom in the ortho position.[11] The dimerization of phenoxy radicals can lead to the formation of ortho-phenoxyphenols (POPs), which then cyclize to form PCDDs.[10] In contrast, the formation of PCDFs from chlorophenols often proceeds through polychlorinated dihydroxybiphenyl (DOHB) intermediates.[10] Pentachlorophenol (PCP), a widely used biocide, is a notable source of PCDD/Fs, with its production inadvertently creating these compounds as byproducts.[12][13]

-

From Chlorobenzenes (CBs): Chlorobenzenes are another class of precursors that can form both PCDDs and PCDFs during thermal processes.[14][15] While reactions involving chlorophenols are generally faster at comparable temperatures, PCDF yields from chlorobenzenes can increase at higher temperatures.[15]

-

From Polychlorinated Biphenyls (PCBs): The thermal decomposition or incineration of PCBs primarily yields PCDFs, with minimal formation of PCDDs.[14]

De Novo Synthesis

The term "de novo," meaning "from new," describes the synthesis of PCDD/Fs from unrelated materials. This pathway is a major source of dioxin emissions from incinerators and other combustion processes. It occurs at lower temperatures than gas-phase reactions, typically on the surface of fly ash particles.[7][16]

Key characteristics of de novo synthesis include:

-

Reactants: The fundamental building blocks are a carbon source (such as soot or char in fly ash), a chlorine source (inorganic chlorides like HCl, Cl₂, or metal chlorides), and oxygen.[6]

-

Temperature Range: The optimal temperature window for de novo synthesis is generally between 200°C and 500°C, with a maximum formation rate often observed around 300-350°C.[6][17][18] Some studies on specific types of fly ash have identified two distinct temperature maxima for formation, for instance, at 325°C and 400°C.[16]

-

Catalysis: The process is heavily dependent on metal catalysts present in the fly ash. Copper is a potent catalyst, and its chloride form (CuCl₂) is particularly effective at promoting PCDD/F formation.[1][19]

-

Product Profile: De novo synthesis preferentially forms PCDFs over PCDDs, resulting in a PCDF/PCDD ratio that is typically greater than one.[16][19] The reaction can be rapid, with significant quantities of PCDD/Fs forming within 30 minutes.[16]

Gas-Phase Formation

At higher temperatures, typically above 500-600°C, PCDD/Fs can form through homogeneous reactions in the gas phase.[5][10] This pathway involves the reaction of precursors like chlorophenols in the presence of oxygen to form phenoxy radicals.[10] These highly reactive radicals can then dimerize to create PCDD and PCDF structures.[10][20] This mechanism is considered a contributor to the overall dioxin formation in the high-temperature zones of combustion systems.[5]

The Role of Catalysis

Metal catalysts are critical in facilitating the formation of PCDD/Fs, particularly in the lower-temperature precursor and de novo pathways.[19][21]

-

Copper (Cu): Copper compounds, especially copper(II) chloride (CuCl₂), are recognized as the most significant catalysts, dramatically increasing the yield of PCDD/Fs.[1][19][21] The catalytic activity of CuCl₂ is substantially higher than that of copper oxide (CuO).[1]

-

Other Metals: Other transition metals such as iron (Fe) and zinc (Zn) also exhibit catalytic activity, though generally to a lesser extent than copper.[19][21] These catalysts provide a reactive surface upon which precursors can adsorb and react, lowering the activation energy required for dioxin formation.[19]

Data Presentation: Formation Conditions and Catalysis

The quantitative data related to dioxin formation is summarized in the tables below for clarity and comparison.

Table 1: Optimal Formation Conditions for Dibenzo-p-dioxins

| Formation Pathway | Optimal Temperature Range (°C) | Key Precursors/Reactants | Catalysts | PCDF/PCDD Ratio | Citations |

| De Novo Synthesis | 250 - 450 | Carbon, O₂, Chlorine Source (e.g., HCl, Metal Chlorides) | Cu, Fe, Zn | > 1 | [6][13][16] |

| Precursor (Chlorophenols) | 250 - 350 (on fly ash) | Chlorophenols, O₂ | Fly Ash Metals (Cu, Fe) | Varies | [10][13] |

| Gas-Phase Reactions | > 500 | Chlorophenols, Chlorobenzenes, O₂ | None (Homogeneous) | Varies | [5][10][20] |

Table 2: Catalytic Effects of Metal Chlorides on PCDD/F Formation on Fly Ash

| Metal Chloride (10 wt%) | Total PCDD/F Concentration (ng/g) | Primary Formation Pathway Indicated | Citations |

| CuCl₂ | 369.5 | De Novo Synthesis | [19] |

| ZnCl₂ | 25.5 | Precursor Mechanism | [19] |

| FeCl₂ | 8.8 | De Novo Synthesis | [19] |

| CaCl₂ | Minor Role | - | [19] |

Experimental Protocols

Protocol 1: Laboratory-Scale De Novo Synthesis Simulation

Objective: To simulate the de novo formation of PCDD/Fs on a fly ash matrix in a controlled laboratory setting.

Materials & Apparatus:

-

Model Fly Ash: A mixture of silica (SiO₂), activated carbon, and sodium chloride (NaCl).[21][22]

-

Catalyst: Copper(II) chloride (CuCl₂·2H₂O) or another metal salt.[21]

-

Apparatus: A tubular furnace reactor, a gas delivery system (for air or specific gas mixtures), and a downstream sample collection train consisting of a condenser and an adsorbent trap (e.g., XAD-2 resin).[16][18][22]

Procedure:

-

Sample Preparation: Prepare the model fly ash by thoroughly mixing the components. If a catalyst is used, dope the mixture with a specific weight percentage of the metal chloride.[21]

-

Reactor Loading: Place a known mass of the prepared sample into the center of the quartz tube reactor.

-

Reaction: Heat the furnace to the target temperature (e.g., 350°C) while passing a controlled flow of air (or an Ar/O₂ mixture) over the sample.[16][17][18]

-

Isothermal Period: Maintain the target temperature and gas flow for a specified reaction time (e.g., 60 minutes).[16]

-

Sample Collection: Throughout the heating and isothermal periods, pass the effluent gas through the sample collection train to trap any volatile and semi-volatile organic products.

-

Cooldown and Recovery: After the reaction time, turn off the furnace and allow the system to cool to room temperature under gas flow. Carefully collect the solid residue from the reactor and the adsorbent material from the trap for subsequent analysis.

Protocol 2: Sample Preparation and Analysis for PCDD/F Quantification

Objective: To accurately extract, purify, and quantify the 17 most toxic 2,3,7,8-substituted PCDD/F congeners from experimental samples.

Procedure:

-

Standard Spiking: Prior to extraction, spike the sample (e.g., fly ash residue, adsorbent trap) with a solution of ¹³C-labeled internal standards for all 17 target congeners. This is essential for the isotope dilution method.[23]

-

Extraction: Perform an exhaustive extraction of the sample using a Soxhlet apparatus with toluene for 16-24 hours.[24] This effectively transfers the analytes from the solid matrix into the organic solvent.

-

Multi-Step Cleanup: The raw extract contains numerous interfering compounds that must be removed. A typical cleanup sequence involves:

-

Concentration: Carefully concentrate the final purified extract to a small volume (e.g., 10-20 µL) under a gentle stream of nitrogen. Add a ¹³C-labeled recovery (syringe) standard just before analysis.

-

Instrumental Analysis: Analyze the final extract using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS).[25][26] This "gold standard" technique provides the necessary selectivity and sensitivity to separate and detect the individual congeners at parts-per-trillion levels or lower.[23][26]

-

Quantification: Identify each congener by its specific retention time and the exact mass-to-charge ratios of its molecular ions. Quantify the native (unlabeled) congeners by comparing their peak areas to those of their corresponding ¹³C-labeled internal standards.[23]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts described in this guide.

Caption: Precursor pathway for PCDD and PCDF formation from chlorophenols.

Caption: Schematic of the De Novo synthesis pathway on a catalytic fly ash surface.

Caption: Experimental workflow for the analysis of PCDD/Fs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sources of Dioxins and Dioxin-like Compounds in the Environment - Dioxins and Dioxin-like Compounds in the Food Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dioxin20xx.org [dioxin20xx.org]

- 7. researchgate.net [researchgate.net]

- 8. New insight into the formation mechanism of PCDD/Fs from 2-chlorophenol precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorophenols as Precursors of PCDD/Fs in Incineration Processes: Correlations, PLS Modeling, and Reaction Mechanisms | Semantic Scholar [semanticscholar.org]

- 10. Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chlorinated Dioxin and Furan Congener Profiles from Pentachlorophenol Sources [scirp.org]

- 13. Model studies of polychlorinated this compound formation during municipal refuse incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. De novo synthesis of polychlorinated dibenzo-p-dioxins and dibenzofurans on fly ash from a sintering process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. De-novo formation of dioxins and furans and the memory effect in waste incineration flue gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aaqr.org [aaqr.org]

- 20. researchgate.net [researchgate.net]

- 21. aaqr.org [aaqr.org]

- 22. researchgate.net [researchgate.net]

- 23. food-safety.com [food-safety.com]

- 24. Determination of dioxins in food and feed [gerhardt.de]

- 25. Dioxin & PCB Analysis | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 26. chromatographyonline.com [chromatographyonline.com]

Physicochemical Properties of Chlorinated Dibenzo-p-dioxins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chlorinated dibenzo-p-dioxins (PCDDs). Due to their environmental persistence and toxicity, understanding these properties is crucial for assessing their fate, transport, and biological interactions. This document summarizes key quantitative data, details common experimental protocols for their determination, and visualizes the structural classification and property relationships of these compounds.

Introduction to Chlorinated Dibenzo-p-dioxins

Polychlorinated dibenzo-p-dioxins are a group of 75 structurally related aromatic compounds, often referred to as congeners.[1] These compounds consist of a dibenzo-p-dioxin backbone substituted with one to eight chlorine atoms.[1] The number and position of these chlorine atoms determine the specific congener and significantly influence its physicochemical properties and toxicity.[1] PCDDs are not intentionally produced but are formed as byproducts in various industrial and combustion processes.[2] Their hydrophobic and persistent nature leads to bioaccumulation in the food chain, posing risks to human health and the environment.[2]

Core Physicochemical Properties

The environmental behavior and biological activity of PCDDs are governed by several key physicochemical properties. These include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and Henry's Law constant.

Water Solubility

Water solubility is a critical parameter that influences the environmental partitioning of PCDDs between aqueous and solid phases. Generally, the aqueous solubility of PCDDs is extremely low and decreases with an increasing number of chlorine atoms due to the increasing molecular size and hydrophobicity.[2]

Vapor Pressure

Vapor pressure determines the tendency of a PCDD congener to volatilize and exist in the gas phase in the atmosphere. Similar to water solubility, vapor pressure decreases as the degree of chlorination increases.[2] This low volatility contributes to their persistence in soil and sediment.

Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (log Kow) is a measure of a compound's lipophilicity. PCDDs are highly lipophilic, with log Kow values increasing with the number of chlorine atoms.[3] This property is a key indicator of their potential for bioaccumulation in fatty tissues of organisms.[3]

Henry's Law Constant

Henry's Law constant describes the partitioning of a compound between the air and water phases at equilibrium. It is a crucial parameter for modeling the environmental transport of PCDDs, particularly their movement from water bodies into the atmosphere.

Data Presentation of Physicochemical Properties

The following tables summarize the available quantitative data for key physicochemical properties of selected PCDD congeners. It is important to note that experimental data for all 75 congeners are not available, and some values are based on estimations.

Table 1: Water Solubility of Selected PCDD Congeners at 25°C

| Congener | Number of Chlorine Atoms | Water Solubility (mol/m³) | Reference |

| This compound | 0 | 1.88 x 10⁻¹ | [4] |

| 2-Monochlorothis compound | 1 | 3.69 x 10⁻² | [4] |

| 2,3-Dichlorothis compound | 2 | 1.15 x 10⁻² | [4] |

| 1,2,4-Trichlorothis compound | 3 | 1.39 x 10⁻³ | [4] |

| 2,3,7,8-Tetrachlorothis compound | 4 | 6.19 x 10⁻⁷ | [5] |

| 1,2,3,7,8-Pentachlorothis compound | 5 | 1.31 x 10⁻⁷ | [4] |

| 1,2,3,4,7,8-Hexachlorothis compound | 6 | 1.31 x 10⁻⁸ | [4] |

| 1,2,3,4,6,7,8-Heptachlorothis compound | 7 | 1.05 x 10⁻⁹ | [4] |

| Octachlorothis compound | 8 | 1.03 x 10⁻¹⁰ | [4] |

Table 2: Vapor Pressure of Selected PCDD Congeners at 25°C

| Congener | Number of Chlorine Atoms | Vapor Pressure (Pa) | Reference |

| This compound | 0 | 1.43 x 10⁻¹ | [4] |

| 2-Monochlorothis compound | 1 | 4.90 x 10⁻² | [4] |

| 2,3-Dichlorothis compound | 2 | 1.10 x 10⁻² | [4] |

| 1,2,4-Trichlorothis compound | 3 | 1.70 x 10⁻³ | [4] |

| 2,3,7,8-Tetrachlorothis compound | 4 | 2.00 x 10⁻⁷ | [5] |

| 1,2,3,7,8-Pentachlorothis compound | 5 | 5.00 x 10⁻⁸ | [4] |

| 1,2,3,4,7,8-Hexachlorothis compound | 6 | 5.10 x 10⁻⁹ | [4] |

| 1,2,3,4,6,7,8-Heptachlorothis compound | 7 | 4.30 x 10⁻¹⁰ | [4] |

| Octachlorothis compound | 8 | 3.50 x 10⁻¹¹ | [4] |

Table 3: Octanol-Water Partition Coefficient (Log Kow) of Selected PCDD Congeners

| Congener | Number of Chlorine Atoms | Log Kow | Reference |

| This compound | 0 | 4.30 | [4] |

| 2-Monochlorothis compound | 1 | 4.90 | [4] |

| 2,3-Dichlorothis compound | 2 | 5.60 | [4] |

| 1,2,4-Trichlorothis compound | 3 | 6.15 | [4] |

| 2,3,7,8-Tetrachlorothis compound | 4 | 6.80 | [6] |

| 1,2,3,7,8-Pentachlorothis compound | 5 | 7.15 | [4] |

| 1,2,3,4,7,8-Hexachlorothis compound | 6 | 7.60 | [4] |

| 1,2,3,4,6,7,8-Heptachlorothis compound | 7 | 8.00 | [4] |

| Octachlorothis compound | 8 | 8.20 | [4] |

Table 4: Henry's Law Constant of Selected PCDD Congeners at 25°C

| Congener | Number of Chlorine Atoms | Henry's Law Constant (Pa·m³/mol) | Reference |

| This compound | 0 | 7.80 x 10⁻¹ | [4] |

| 2-Monochlorothis compound | 1 | 1.35 | [4] |

| 2,3-Dichlorothis compound | 2 | 0.96 | [4] |

| 1,2,4-Trichlorothis compound | 3 | 1.22 | [4] |

| 2,3,7,8-Tetrachlorothis compound | 4 | 3.24 x 10⁻³ | [6] |

| 1,2,3,7,8-Pentachlorothis compound | 5 | 3.82 x 10⁻³ | [4] |

| 1,2,3,7,8,9-Hexachlorothis compound | 6 | 2.50 x 10⁻⁴ | |

| 1,2,3,4,6,7,8-Heptachlorothis compound | 7 | 4.10 x 10⁻⁴ | [4] |

| Octachlorothis compound | 8 | 1.50 |

Experimental Protocols

Accurate determination of the physicochemical properties of PCDDs requires specialized experimental techniques due to their low solubility and high hydrophobicity. The following sections outline the methodologies for key experiments.

Determination of Water Solubility: Generator Column Method

The generator column method is a widely used technique for determining the aqueous solubility of hydrophobic compounds like PCDDs.[7]

Principle: A continuous flow of water is passed through a column packed with a solid support (e.g., glass beads or silica) coated with the test compound. This process generates a saturated aqueous solution of the compound at a constant temperature.[7] The concentration of the compound in the eluted water is then determined, representing its water solubility.

Apparatus:

-

Generator Column: A stainless steel or glass column packed with an inert support material.

-

Constant Temperature Bath: To maintain the generator column at a precise temperature.

-

High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC): For quantification of the dissolved compound.

-

Solvent Delivery System: A pump to deliver a constant flow of water through the generator column.

Procedure:

-

Column Preparation: The support material is coated with the PCDD congener of interest by dissolving the compound in a volatile solvent, mixing it with the support, and then evaporating the solvent. The coated support is then packed into the generator column.

-

Equilibration: High-purity water is pumped through the generator column at a low, constant flow rate. The system is allowed to equilibrate to ensure that the water exiting the column is saturated with the PCDD.

-

Sample Collection and Analysis: A known volume of the aqueous eluate is collected. The dissolved PCDD is then extracted from the water sample, typically using a solid-phase extraction (SPE) cartridge.

-

Quantification: The extracted PCDD is eluted from the SPE cartridge with a suitable organic solvent and analyzed by HPLC or GC with a sensitive detector (e.g., mass spectrometer) to determine its concentration.

-

Calculation: The water solubility is calculated by dividing the mass of the PCDD by the volume of the water sample.

Determination of Vapor Pressure: Dynamic Gas Saturation Method

The dynamic gas saturation (or transpiration) method is suitable for measuring the low vapor pressures of semi-volatile organic compounds like PCDDs.[8]

Principle: An inert carrier gas (e.g., nitrogen or argon) is passed at a known flow rate through or over a sample of the PCDD congener maintained at a constant temperature. The gas becomes saturated with the vapor of the compound. The amount of the compound transported by the gas is then measured.[8]

Apparatus:

-

Saturation Cell: A thermostated chamber containing the PCDD sample.

-

Carrier Gas Supply and Flow Control: To provide a constant and known flow rate of the inert gas.

-

Condensation Trap or Sorbent Tube: To collect the vaporized PCDD from the gas stream.

-

Analytical Balance: For gravimetric determination of the collected mass.

-

Gas Chromatograph (GC): For quantification of the collected compound.

Procedure:

-

Sample Preparation: A known amount of the PCDD congener is placed in the saturation cell.

-

Saturation: The carrier gas is passed through the saturation cell at a low, controlled flow rate to ensure saturation. The temperature of the cell is precisely controlled.

-

Collection: The gas stream exiting the saturation cell is passed through a cooled trap or a tube containing a suitable sorbent material to capture the vaporized PCDD.

-

Quantification: The amount of PCDD collected in the trap is determined either gravimetrically or by eluting the sorbent and analyzing the eluate by GC.

-

Calculation: The vapor pressure is calculated using the ideal gas law, based on the mass of the collected PCDD, the volume of the carrier gas passed through the cell, and the temperature.

Determination of Octanol-Water Partition Coefficient (Kow): Slow-Stirring Method

For highly hydrophobic compounds like PCDDs, the slow-stirring method is preferred over the traditional shake-flask method to avoid the formation of microemulsions that can interfere with accurate measurements.[9]

Principle: A solution of the PCDD in octanol and a volume of water are placed in a vessel and stirred slowly for an extended period to allow for equilibrium to be reached between the two phases. The concentrations of the PCDD in both the octanol and water phases are then determined.[9]

Apparatus:

-

Thermostated Vessel: A glass vessel with a jacket for temperature control.

-

Stirring Mechanism: A motor-driven stirrer capable of slow and constant rotation.

-

Phase Separation Funnel or Centrifuge: To separate the octanol and water phases after equilibration.

-

Analytical Instrumentation (GC or HPLC): For quantifying the PCDD concentration in each phase.

Procedure:

-

Preparation: A stock solution of the PCDD congener in pre-saturated octanol is prepared. A known volume of this solution and a known volume of pre-saturated water are added to the thermostated vessel.

-

Equilibration: The mixture is stirred slowly for a period sufficient to reach equilibrium, which can range from several days to weeks for highly hydrophobic compounds.

-

Phase Separation: After stirring, the mixture is allowed to stand to allow the phases to separate completely. If necessary, centrifugation can be used to aid separation.

-

Sampling and Analysis: Samples are carefully taken from both the octanol and water phases. The concentration of the PCDD in each sample is determined using an appropriate analytical method, such as GC-MS.

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of the PCDD in the octanol phase to its concentration in the water phase. The result is typically expressed as its logarithm (log Kow).

Visualizations

The following diagrams, created using the DOT language, illustrate the classification of chlorinated dibenzo-p-dioxins and the interplay of their physicochemical properties.

Caption: Classification of PCDDs into homologous groups based on the number of chlorine atoms.

Caption: Relationship between physicochemical properties of PCDDs and their environmental fate.

References

- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 5. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 6. dtsc.ca.gov [dtsc.ca.gov]

- 7. Generator Columns and High Pressure Liquid Chromatography for Determining Aqueous Solubilities and Octanol-Water Partition Coefficients of Hydrophobic Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Environmental Journey of Dibenzo-p-dioxins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental sources, fate, and transport of dibenzo-p-dioxins (polychlorinated dibenzo-p-dioxins or PCDDs). This document summarizes key quantitative data, details established experimental protocols for their analysis, and visualizes the core signaling pathways and analytical workflows.

Environmental Sources and Formation

Dibenzo-p-dioxins are not intentionally produced but are formed as unintentional byproducts of various industrial and combustion processes.[1][2][3] They are persistent organic pollutants (POPs) that are ubiquitous in the environment.[1][4]

Major Anthropogenic Sources:

-

Combustion Processes: The primary source of dioxin release into the environment is through combustion.[5] This includes:

-

Waste Incineration: Municipal solid waste, medical waste, and hazardous waste incinerators are significant contributors, particularly when operating under incomplete combustion conditions.[1][6]

-

Industrial Processes: High-temperature industrial activities such as metal smelting (especially secondary copper and aluminum production), cement kilns, and coal-fired power plants are major sources.[5][6][7]

-

Uncontrolled Burning: Backyard burning of domestic refuse and forest fires also release dioxins into the atmosphere.[2][8]

-

-

Chemical Manufacturing: The production of certain chlorinated chemicals, such as pesticides and solvents, can generate dioxins as unwanted byproducts.[7][9]

-

Pulp and Paper Industry: The use of elemental chlorine for bleaching pulp was a significant historical source of dioxins in wastewater and sludge.[6][10]

Natural Sources:

While anthropogenic activities are the dominant source, natural processes such as volcanic eruptions and forest fires can also produce small amounts of dioxins.[1][2]

Formation Mechanisms:

Dioxins are primarily formed through two main pathways during high-temperature processes involving organic matter and a chlorine source:[6][11]

-

De novo synthesis: This process involves the formation of dioxins from precursor compounds in the cooling zones of combustion systems, typically in the temperature range of 200-400°C.

-

Precursor condensation: This pathway involves the chemical transformation of chlorinated precursor compounds, such as chlorophenols and chlorobenzenes, into dioxins.[9][11][12] This can occur through various reaction mechanisms, including nucleophilic substitution and radical reactions.[12]

The following diagram illustrates the key environmental sources and their pathways into different environmental compartments.

Environmental Fate and Transport

Due to their chemical stability and hydrophobicity, dibenzo-p-dioxins are persistent in the environment and can undergo long-range transport.[2][3]

-

Persistence: Dioxins are resistant to degradation and can persist in the environment for long periods. The half-life of 2,3,7,8-TCDD in the human body is estimated to be between 7 and 11 years.[1] In soil, the half-life of dioxins can range from 2.5 to over 10 years, with some estimates as high as 60 to 80 years.[1][8][9]

-

Transport: Dioxins released into the atmosphere can be transported over long distances and deposited in remote areas, far from their original source.[2]

-

Bioaccumulation: Being highly lipophilic (fat-soluble), dioxins accumulate in the fatty tissues of animals.[1] This leads to biomagnification as they move up the food chain, resulting in higher concentrations in organisms at higher trophic levels.[1] More than 90% of human exposure to dioxins is through the consumption of contaminated food, primarily meat, dairy products, fish, and shellfish.[1][13]

Quantitative Data on Environmental Concentrations

The following tables summarize the concentrations of dibenzo-p-dioxins found in various environmental matrices. Concentrations are often expressed in toxic equivalents (TEQ), which account for the varying toxicity of different dioxin congeners relative to the most toxic form, 2,3,7,8-TCDD.

Table 1: Dibenzo-p-dioxin Concentrations in Environmental Matrices

| Environmental Matrix | Concentration Range (pg TEQ/g or pg TEQ/m³) | Notes |

| Soil | 0.16 - 41.75 pg I-TEQ/g | Concentrations vary significantly based on proximity to industrial sources. Old industrial areas show higher levels.[7] |

| 0.34 - 20 ng/kg TEQ | Levels in African soils were found to be lower than in Europe and the US.[1] | |

| 0.524 - 5.02 pg-TEQ/g | Found in the vicinity of a municipal solid waste incinerator.[14] | |

| Sediment | 73 - 6,621 pg/g dw (total PCDD/Fs) | Highly contaminated sites show significantly elevated levels.[10] |

| 1.52 - 17.89 ng TEQ/kg dw | Levels found in a secondary steel recycling village in Vietnam.[4] | |

| Air | 0.058 - 0.127 pg-TEQ/m³ | Measured in the vicinity of a municipal solid waste incinerator.[14] |

| Water | Generally very low levels (low pg/L or ppq) | Due to their hydrophobicity, dioxins partition to sediment and biota. |

Table 2: Half-life and Bioaccumulation Factors of Dibenzo-p-dioxins

| Parameter | Value | Matrix/Organism | Reference(s) |

| Half-life in Soil | 2.5 - 5.8 years | Weathered contaminated soil | [8][9] |

| 60 - 80 years | General estimate | [1] | |

| Bioconcentration Factor (BCF) | 21,400 - 240,000 | Aquatic organisms (Furans) | [15] |

| Biota-Sediment Accumulation Factor (BSAF) | 0.03 - 0.93 | Freshwater and marine/estuarine systems | [5] |

| 0.02 - 11.13 | Polychaete (Hediste diversicolor) | [10] |

Experimental Protocols for Dioxin Analysis

The analysis of dibenzo-p-dioxins in environmental samples is a complex process that requires highly sensitive and specific analytical methods due to their extremely low concentrations and the presence of numerous interfering compounds. The standard methods for this analysis are US EPA Method 1613 and Method 8290A.

Key Steps in Dioxin Analysis:

-

Sample Extraction: The initial step involves extracting the dioxins from the sample matrix. Common techniques include:

-

Soxhlet Extraction: A classical and robust method used for solid samples like soil, sediment, and tissues.[1][16] A solvent or solvent mixture (e.g., toluene, hexane/acetone) is used to extract the analytes over an extended period.[4][17]

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A faster alternative to Soxhlet extraction that uses elevated temperatures and pressures to increase extraction efficiency.[13]

-

Liquid-Liquid Extraction: Used for aqueous samples.[14]

-

-

Extract Cleanup: The crude extract contains a multitude of co-extracted compounds that can interfere with the analysis. Therefore, a rigorous cleanup procedure is essential. This typically involves a multi-step process using various chromatographic techniques:

-

Acid/Base Washing: To remove acidic and basic interferences.[2]

-

Column Chromatography: A series of columns packed with different adsorbents are used to separate dioxins from other compounds. Common adsorbents include:

-

Silica Gel: Often modified with sulfuric acid or potassium hydroxide to remove organic interferences.[4][17]

-

Alumina: For further purification.[2]

-

Florisil: To separate PCDDs/PCDFs from polychlorinated biphenyls (PCBs).[4]

-

Activated Carbon: To separate planar molecules like dioxins from non-planar compounds.[2]

-

-

-

Instrumental Analysis: The final, purified extract is analyzed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).

-

High-Resolution Gas Chromatography (HRGC): Separates the different dioxin congeners based on their boiling points and interaction with the chromatographic column.

-

High-Resolution Mass Spectrometry (HRMS): Provides highly selective and sensitive detection of the target analytes by measuring their exact mass-to-charge ratio, allowing for differentiation from interfering compounds.[1][9] Isotope dilution is a key component of the quantification, where isotopically labeled internal standards are added at the beginning of the analytical procedure to correct for losses during sample preparation.[1]

-

The following diagram illustrates a general experimental workflow for the analysis of dibenzo-p-dioxins in an environmental solid sample.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The toxic effects of dibenzo-p-dioxins are primarily mediated through their interaction with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[14][17]

Steps in the AHR Signaling Pathway:

-

Ligand Binding: Dioxins, being lipophilic, can readily pass through the cell membrane and bind to the AHR, which resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.[8][17]

-

Nuclear Translocation: Upon ligand binding, the AHR undergoes a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.[14] The ligand-AHR complex then translocates into the nucleus.[8]

-

Heterodimerization: In the nucleus, the AHR dimerizes with the AHR nuclear translocator (ARNT).[8][14]

-

DNA Binding: The AHR-ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[11][14]

-

Gene Transcription: Binding of the AHR-ARNT complex to DREs initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1A2, CYP1B1).[8][17] The persistent activation of this pathway by stable dioxin molecules is thought to be a key mechanism underlying their toxicity.[11]

The following diagram illustrates the canonical AHR signaling pathway activated by dibenzo-p-dioxins.

This guide provides a foundational understanding of the environmental science of dibenzo-p-dioxins. For professionals in research and drug development, a thorough comprehension of their sources, fate, and mechanisms of toxicity is crucial for assessing environmental risks and developing strategies for mitigation and remediation.

References

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. The AhR Signaling Mechanism: A Structural Point of View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of dibenzo-p-dioxins and related compounds. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, toxicokinetics, and the multifaceted toxic effects of these persistent environmental pollutants. This document adheres to stringent data presentation and visualization standards to facilitate understanding and application in a research and development context.

Introduction

Polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and certain polychlorinated biphenyls (PCBs) are a group of structurally related chemical compounds, often collectively referred to as "dioxins" or "dioxin-like compounds". These compounds are not intentionally produced but are generated as byproducts of various industrial and combustion processes.[1] The most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), serves as the reference compound for this class of chemicals.[2] Dioxins are characterized by their chemical stability, lipophilicity, and resistance to metabolic degradation, leading to their persistence in the environment and bioaccumulation in the food chain.[1] The primary route of human exposure is through the diet, with more than 90% of intake from meat, dairy products, and fish.[1]

The toxicity of dioxin-like compounds is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3] This interaction triggers a cascade of molecular events that can lead to a wide range of adverse health effects, including immunotoxicity, carcinogenicity, and reproductive and developmental toxicities.[1][3]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of dibenzo-p-dioxins and related compounds are primarily mediated through their high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AhR).[3] The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (Hsp90).[4]

Upon binding of a dioxin-like ligand, the AhR undergoes a conformational change, leading to its dissociation from the chaperone complex and translocation into the nucleus. In the nucleus, the ligand-activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[4]

Binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[4] While this induction of metabolic enzymes is an adaptive response to xenobiotic exposure, the persistent activation of the AhR by stable ligands like TCDD leads to the dysregulation of numerous cellular processes, resulting in a wide spectrum of toxic effects.

Quantitative Toxicity Data

The toxicity of dioxin-like compounds varies significantly among different congeners and animal species. The following tables summarize key quantitative toxicity data.

Acute Lethality (LD50) of Selected Dioxin Congeners

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The LD50 values for dioxins show marked species- and congener-specific differences.

| Congener | Species | Route of Administration | LD50 (µg/kg body weight) | Reference |

| 2,3,7,8-TCDD | Guinea Pig (male) | Oral | 0.6 | [5] |

| 2,3,7,8-TCDD | Rat (Long-Evans, female) | Intragastric | 9.8 | [4] |

| 2,3,7,8-TCDD | Rat (Long-Evans, male) | Intragastric | 17.7 | [4] |

| 2,3,7,8-TCDD | Rat (Han/Wistar) | Intragastric | >7200 | [4] |

| 1,2,3,7,8-PeCDD | Rat (Long-Evans, female) | Intragastric | 20 - 60 | [4] |

| 1,2,3,4,7,8-HxCDD | Rat (Long-Evans, female) | Intragastric | 120 - 360 | [4] |

| 1,2,3,4,7,8-HxCDD | Rat (Han/Wistar, female) | Intragastric | 1871 | [4] |

Toxic Equivalency Factors (TEFs) for Dioxin-Like Compounds

The Toxic Equivalency Factor (TEF) approach is used to assess the risk of complex mixtures of dioxin-like compounds. The toxicity of individual congeners is expressed relative to that of 2,3,7,8-TCDD, which is assigned a TEF of 1.[2] The World Health Organization (WHO) has established consensus TEF values for human health risk assessment.

| Compound | WHO 2005 TEF |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |

| 2,3,7,8-Tetrachloro-dibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachloro-dibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxin (HpCDD) | 0.01 |

| Octachloro-dibenzo-p-dioxin (OCDD) | 0.0003 |

| Polychlorinated Dibenzofurans (PCDFs) | |

| 2,3,7,8-Tetrachloro-dibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachloro-dibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachloro-dibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachloro-dibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachloro-dibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachloro-dibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachloro-dibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachloro-dibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachloro-dibenzofuran (HpCDF) | 0.01 |

| Octachloro-dibenzofuran (OCDF) | 0.0003 |

| Dioxin-like Polychlorinated Biphenyls (PCBs) | |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 0.0001 |

| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | 0.0003 |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.1 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.03 |

| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | 0.00003 |

| 2,3,4,4',5-Pentachlorobiphenyl (PCB 114) | 0.00003 |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | 0.00003 |

| 2',3,4,4',5-Pentachlorobiphenyl (PCB 123) | 0.00003 |

| 2,3,3',4,4',5-Hexachlorobiphenyl (PCB 156) | 0.00003 |

| 2,3,3',4,4',5'-Hexachlorobiphenyl (PCB 157) | 0.00003 |

| 2,3',4,4',5,5'-Hexachlorobiphenyl (PCB 167) | 0.00003 |

| 2,3,3',4,4',5,5'-Heptachlorobiphenyl (PCB 189) | 0.00003 |

Source: van den Berg et al., 2006[6]

Toxicokinetics

The toxicokinetics of dioxins are characterized by efficient absorption, widespread distribution to tissues, slow metabolism, and very slow elimination.

-

Absorption: Dioxins are readily absorbed from the gastrointestinal tract, with absorption rates often exceeding 50%.

-

Distribution: Due to their lipophilicity, dioxins distribute to and accumulate in adipose tissue and the liver. They can also cross the placenta and are excreted in breast milk.

-

Metabolism: Metabolism of dioxins is generally slow and is mediated by cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2. The rate of metabolism is highly dependent on the specific congener and the animal species.

-

Elimination: Elimination of dioxins is very slow, with half-lives in humans estimated to be in the range of 7 to 11 years. Elimination occurs primarily through feces, with a smaller contribution from urinary excretion.

Toxicological Effects

Dioxins elicit a broad spectrum of toxicological effects, impacting multiple organ systems.

Immunotoxicity

Dioxins are potent immunotoxicants, with effects observed at very low doses.[5] The primary effects on the immune system include:

-

Thymic atrophy: TCDD induces atrophy of the thymus, a primary lymphoid organ responsible for T-cell maturation.

-

Suppression of cell-mediated immunity: Dioxins can suppress delayed-type hypersensitivity responses and cytotoxic T-lymphocyte activity.

-

Suppression of humoral immunity: Exposure to dioxins can lead to a reduction in antibody production in response to antigens. The T-cell dependent antibody response (TDAR) is a sensitive endpoint for assessing immunotoxicity.[7]

-

Altered host resistance: Dioxin exposure has been shown to decrease resistance to infectious agents and increase the severity of infectious diseases in animal models.[5]

Carcinogenicity

2,3,7,8-TCDD is classified as a "known human carcinogen" by the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program.[8] Evidence from animal studies and human epidemiological studies indicates that TCDD can increase the risk of various cancers. TCDD is considered a multi-site carcinogen in animals, inducing tumors in the liver, lung, thyroid, and other tissues. The carcinogenic mechanism is thought to be primarily through tumor promotion rather than direct genotoxicity.

Reproductive and Developmental Toxicity

The developing organism is particularly sensitive to the toxic effects of dioxins. In utero and lactational exposure to dioxins can lead to a range of adverse reproductive and developmental outcomes:

-

Reproductive effects in males: Reduced sperm counts, testicular atrophy, and altered reproductive behavior have been observed in animal studies.

-

Reproductive effects in females: Dioxin exposure can lead to reduced fertility, endometriosis, and altered estrous cycles.

-

Developmental effects: A wide array of developmental abnormalities has been reported in animals exposed to dioxins during gestation, including cleft palate, hydronephrosis, and adverse effects on the developing nervous and immune systems.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the toxicological effects of dioxin-like compounds. The following sections provide overviews of key experimental protocols.

Aryl Hydrocarbon Receptor (AhR) Ligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the AhR.

Objective: To quantify the equilibrium dissociation constant (Kd) of a ligand for the AhR.

Principle: A radiolabeled ligand with known high affinity for the AhR (e.g., [³H]TCDD) is incubated with a source of AhR (e.g., cytosolic extract from rodent liver) in the presence of varying concentrations of a non-labeled competitor ligand. The amount of radiolabeled ligand displaced by the competitor is measured, allowing for the calculation of the competitor's binding affinity.

Materials:

-

Source of AhR (e.g., hepatic cytosol from C57BL/6 mice or Sprague-Dawley rats)

-

Radiolabeled ligand: [³H]2,3,7,8-TCDD

-

Non-labeled competitor ligands (including unlabeled TCDD for standard curve)

-

Hydroxyapatite (HAP) slurry

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Preparation of Cytosol: Prepare hepatic cytosol from the chosen animal species by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Incubation: In glass tubes, incubate a fixed concentration of [³H]TCDD with the cytosol in the presence of a range of concentrations of the competitor ligand. Include a control with no competitor and a non-specific binding control with a large excess of unlabeled TCDD.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, add HAP slurry to each tube to adsorb the AhR-ligand complex. Wash the HAP pellet to remove unbound ligand.

-

Quantification: Elute the bound [³H]TCDD from the HAP pellet and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³H]TCDD as a function of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) and subsequently the Kd for the competitor ligand.

T-Cell Dependent Antibody Response (TDAR) Assay for Immunotoxicity

The TDAR assay is a functional immunotoxicity test that assesses the ability of the immune system to mount an antibody response to a T-cell dependent antigen.

Objective: To evaluate the effect of a test compound on the primary IgM antibody response.

Principle: Animals are exposed to the test compound and then immunized with a T-cell dependent antigen, typically sheep red blood cells (SRBCs). The number of antibody-producing cells in the spleen is then quantified.

Materials:

-

Test animals (e.g., C57BL/6 mice)

-

Test compound (e.g., TCDD) and vehicle

-

Sheep red blood cells (SRBCs)

-

Spleen cell preparation reagents

-

Plaque-forming cell (PFC) assay reagents (e.g., complement, agar)

-

Jerne plaque assay slides or similar apparatus

Procedure:

-

Animal Dosing: Administer the test compound or vehicle to groups of animals for a specified period.

-

Immunization: Immunize the animals with an intravenous injection of SRBCs.

-

Spleen Collection: At the peak of the primary antibody response (typically 4-5 days after immunization), euthanize the animals and aseptically remove the spleens.

-

Spleen Cell Preparation: Prepare single-cell suspensions of splenocytes.

-

Plaque-Forming Cell (PFC) Assay: Mix the splenocytes with SRBCs in a semi-solid agar medium and incubate. During incubation, B-cells that are producing anti-SRBC antibodies will secrete them, leading to the lysis of surrounding SRBCs in the presence of complement, forming a "plaque".

-

Plaque Counting: Count the number of plaques to determine the number of antibody-forming cells per spleen or per million splenocytes.

-

Data Analysis: Compare the PFC response in the treated groups to the vehicle control group to assess the immunotoxic potential of the test compound.

Developmental Toxicity Study in Rodents

This type of study is designed to assess the potential of a test substance to cause adverse effects on the developing embryo and fetus.

Objective: To evaluate the maternal and developmental toxicity of a compound following exposure during gestation.

Principle: Pregnant animals are administered the test substance during the period of major organogenesis. Dams are monitored for signs of toxicity, and the uterine contents are examined for effects on the developing fetuses.

Materials:

-

Pregnant rodents (e.g., Sprague-Dawley rats)

-

Test compound and vehicle

-

Cages and standard animal housing facilities

-

Surgical instruments for caesarean section

-

Dissecting microscope

Procedure:

-

Animal Mating and Dosing: Mate female rodents and confirm pregnancy (e.g., by presence of a vaginal plug, designated as gestation day 0). Administer the test compound or vehicle to groups of pregnant dams, typically daily by gavage, during the period of organogenesis (e.g., gestation days 6-15 for rats).

-

Maternal Observations: Observe the dams daily for clinical signs of toxicity, and record body weights and food consumption.

-

Caesarean Section: On the day before expected parturition (e.g., gestation day 20 for rats), euthanize the dams and perform a caesarean section.

-

Uterine Examination: Examine the uterus for the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.

-

Fetal Examinations: Weigh and sex each fetus. Examine each fetus for external malformations. A subset of fetuses is then examined for visceral and skeletal abnormalities.

-

Data Analysis: Analyze the data for maternal toxicity (e.g., changes in body weight, clinical signs) and developmental toxicity (e.g., increased resorptions, fetal malformations, reduced fetal body weight). Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for both maternal and developmental toxicity.

Quantification of Dioxins in Biological Samples by Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)

GC-HRMS is the gold standard method for the quantification of dioxins and dioxin-like compounds in biological and environmental samples due to its high sensitivity and selectivity.

Objective: To accurately and precisely measure the concentrations of individual dioxin congeners in a complex biological matrix.

Principle: The sample is first extracted to isolate the lipophilic dioxins. The extract is then subjected to a rigorous cleanup procedure to remove interfering compounds. The cleaned extract is then analyzed by GC-HRMS, where the individual congeners are separated by the gas chromatograph and detected and quantified by the high-resolution mass spectrometer.

Materials:

-

Biological sample (e.g., serum, adipose tissue)

-

Internal standards (isotopically labeled dioxin congeners)

-

Solvents for extraction (e.g., hexane, dichloromethane)

-

Chromatography columns for cleanup (e.g., silica, alumina, carbon)

-

Gas chromatograph coupled to a high-resolution mass spectrometer (GC-HRMS)

Procedure:

-

Sample Preparation and Fortification: Homogenize the sample and fortify it with a known amount of isotopically labeled internal standards.

-

Extraction: Extract the lipids (and the dioxins they contain) from the sample using organic solvents.

-

Cleanup: Pass the extract through a series of chromatographic columns to remove interfering substances such as lipids and other organochlorine compounds.

-

Concentration: Concentrate the final cleaned extract to a small volume.

-

GC-HRMS Analysis: Inject the concentrated extract into the GC-HRMS system. The gas chromatograph separates the different dioxin congeners based on their boiling points and interaction with the chromatographic column. The high-resolution mass spectrometer selectively detects and quantifies the individual congeners based on their exact mass-to-charge ratio.

-

Data Analysis: Quantify the native dioxin congeners by comparing their response to that of the corresponding isotopically labeled internal standards (isotope dilution method).

Conclusion

Dibenzo-p-dioxins and related compounds represent a significant public health concern due to their persistence, bioaccumulation, and potent toxicity. A thorough understanding of their toxicological profile, including their mechanism of action, toxicokinetics, and diverse toxic effects, is essential for risk assessment and the development of strategies to mitigate their impact on human health. The experimental protocols outlined in this guide provide a framework for the continued investigation of these complex and challenging environmental contaminants. The use of standardized and validated methods is paramount for generating high-quality data that can inform regulatory decisions and advance our understanding of the molecular mechanisms underlying dioxin toxicity.

References

- 1. PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. rais.ornl.gov [rais.ornl.gov]

- 3. Modeling of the Aryl Hydrocarbon Receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative acute lethality of 2,3,7,8-tetrachlorothis compound (TCDD), 1,2,3,7,8-pentachlorothis compound and 1,2,3,4,7,8-hexachlorothis compound in the most TCDD-susceptible and the most TCDD-resistant rat strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. The 2005 World Health Organization reevaluation of human and Mammalian toxic equivalency factors for dioxins and dioxin-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. 2,3,7,8-Tetrachlorodibenzodioxin Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 9. mdpi.com [mdpi.com]

Bioaccumulation and persistence of Dibenzo-p-dioxin in ecosystems

An In-depth Technical Guide on the Bioaccumulation and Persistence of Dibenzo-p-dioxins in Ecosystems

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the environmental fate and toxicological mechanisms of polychlorinated dibenzo-p-dioxins (PCDDs). Dioxins are a class of highly toxic and persistent organic pollutants (POPs) that pose significant risks to ecosystem and human health due to their propensity for bioaccumulation and long-range environmental transport.[1][2][3] This guide details their persistence in various environmental matrices, quantifies their bioaccumulation in organisms, outlines standard experimental protocols for their analysis, and illustrates the primary signaling pathway through which they exert their toxic effects.

Persistence of Dibenzo-p-dioxins in the Environment

Dibenzo-p-dioxins are not produced intentionally but are formed as unintentional byproducts of various industrial and combustion processes, including waste incineration, chemical manufacturing (especially of chlorinated phenols), and pulp and paper bleaching.[2][4][5] Their chemical and thermal stability contributes to their extreme persistence in the environment.[1]

Once released, dioxins partition into different environmental compartments based on their physical and chemical properties. Due to their very low water solubility and high lipophilicity, they strongly adsorb to soil and sediment particles, which act as major environmental reservoirs.[4][6]

Key Persistence Data:

-

Soil and Sediment: Dioxins are highly persistent in soil and sediment, with reported half-lives ranging from months to many years.[4][6] The half-life of 2,3,7,8-TCDD on the soil surface can be 9 to 15 years, while in subsurface soil, it may extend from 25 to 100 years.[7] Another source suggests a persistence in soils from 3 to 18 years.[8]

-

Atmosphere: In the atmosphere, lower chlorinated dioxins can be degraded by photochemical reactions within days. However, higher chlorinated congeners are more resistant to degradation and can undergo long-range transport, leading to global distribution.[7]

-

Biota: In humans, the elimination half-life of the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is estimated to be between 7 and 11 years, highlighting its tendency to persist in biological tissues.[2][5][9]

A study around an abandoned pentachlorophenol factory demonstrated the long-term impact of historical contamination, with high concentrations of PCDD/Fs found in surrounding air, soil, and sediment years after production ceased.[10]

Bioaccumulation and Biomagnification

The lipophilic (fat-loving) nature of dioxins drives their accumulation in the fatty tissues of organisms, a process known as bioaccumulation.[3] As these compounds move up the food chain, their concentration increases at each successive trophic level, a phenomenon called biomagnification. This leads to particularly high concentrations in organisms at the top of the food web, including fish, birds, and mammals.[9]

Human exposure occurs primarily through the diet, with over 90% of exposure attributed to the consumption of contaminated animal products such as meat, dairy, fish, and shellfish.[11]

Quantitative Data on Bioaccumulation

The extent of bioaccumulation is quantified using Bioconcentration Factors (BCF) and Bioaccumulation Factors (BAF). BCF measures the uptake of a chemical from water, while BAF considers uptake from all environmental sources, including water, food, and sediment.

Table 1: Bioaccumulation and Persistence of Dibenzo-p-dioxins

| Parameter | Matrix/Organism | Value | Reference |

| Half-Life | Human Body (TCDD) | 7 - 11 years | [2][5][9] |

| Soil (Surface) | 9 - 15 years | [7] | |

| Soil (Subsurface) | 25 - 100 years | [7] | |

| Soil (General) | 3 - 18 years | [8] | |

| Concentration | Soil (near abandoned PCP factory) | 193 ± 211 pg/g (WHO-TEQ) | [10] |

| Sediment (near abandoned PCP factory) | 667 ± 978 pg/g (WHO-TEQ) | [10] | |

| Fish (Carp from Tittabawassee River) | 20 - 440 pg/g ww (ΣPCDD/Fs) | [12] | |

| Fish (Carp from Tittabawassee River) | 6.8 - 350 pg/g ww (TEQs) | [12] |

Table 2: Bioconcentration Factors (BCFs) for this compound Congeners in Aquatic Organisms

| Organism | Congener | BCF Value | Reference |

| Fathead minnow (Pimephales promelas) | 2,3,7,8-TCDD | 128,000 | [13] |

| Carp (Cyprinus carpio) | 2,3,7,8-TCDD | 66,000 | [13] |

| Rainbow trout fry (Oncorhynchus mykiss) | 1,2,3,7-TCDD | 874 - 1,577 | [13] |

| Fathead minnow (Pimephales promelas) | 1,2,3,7-TCDD | 2,018 - 2,458 | [13] |